molecular formula C15H21NO2 B3917277 3-methyl-1-(2-phenoxypropanoyl)piperidine

3-methyl-1-(2-phenoxypropanoyl)piperidine

Cat. No.: B3917277
M. Wt: 247.33 g/mol
InChI Key: KUNCMVZNJCVBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(2-phenoxypropanoyl)piperidine is a chemical compound that has been extensively studied for its potential in various scientific research applications. It belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-phenoxypropanoyl)piperidine involves the modulation of neurotransmitter systems in the brain. Specifically, it has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. These actions result in the modulation of dopamine and serotonin levels in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its actions on dopamine and serotonin levels in the brain, it has also been found to modulate other neurotransmitter systems such as glutamate and GABA. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-methyl-1-(2-phenoxypropanoyl)piperidine in lab experiments is its well-characterized mechanism of action and biochemical effects. This makes it a useful tool for studying the role of neurotransmitter systems in behavior and cognition. However, one limitation of using this compound is its potential for toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-methyl-1-(2-phenoxypropanoyl)piperidine. One area of interest is in the development of more selective dopamine D2 receptor antagonists and serotonin 5-HT2A receptor agonists, which may have fewer side effects than this compound. Another area of interest is in the development of more potent and effective treatments for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia, which may involve the use of this compound or related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other scientific research applications.

Scientific Research Applications

3-methyl-1-(2-phenoxypropanoyl)piperidine has been studied for its potential in various scientific research applications. One of its primary applications is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter systems in the brain. It has also been studied for its potential in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-7-6-10-16(11-12)15(17)13(2)18-14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNCMVZNJCVBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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